molecular formula C5HClN6 B13766418 4,5-Dicyano-1H-imidazole-2-diazonium chloride CAS No. 65151-64-6

4,5-Dicyano-1H-imidazole-2-diazonium chloride

Cat. No.: B13766418
CAS No.: 65151-64-6
M. Wt: 180.55 g/mol
InChI Key: MHYOXJBRHRHKKQ-UHFFFAOYSA-M
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Description

4,5-Dicyano-1H-imidazole-2-diazonium chloride is a chemical compound with the molecular formula C5HClN6. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its diazonium group, which makes it highly reactive and useful in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,5-Dicyano-1H-imidazole-2-diazonium chloride typically involves the reaction of 4,5-dicyano-1H-imidazole with sodium nitrite in the presence of hydrochloric acid. This reaction is usually carried out at low temperatures to ensure the stability of the diazonium group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to maintain the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dicyano-1H-imidazole-2-diazonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted imidazoles.

    Coupling Reactions: Azo compounds.

    Reduction Reactions: Amino-imidazoles

Scientific Research Applications

4,5-Dicyano-1H-imidazole-2-diazonium chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4,5-Dicyano-1H-imidazole-2-diazonium chloride primarily involves its diazonium group. This group can undergo various reactions, such as substitution and coupling, which allow the compound to interact with different molecular targets. The pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: 4,5-Dicyano-1H-imidazole-2-diazonium chloride is unique due to its diazonium group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds .

Properties

CAS No.

65151-64-6

Molecular Formula

C5HClN6

Molecular Weight

180.55 g/mol

IUPAC Name

4,5-dicyano-1H-imidazole-2-diazonium;chloride

InChI

InChI=1S/C5HN6.ClH/c6-1-3-4(2-7)10-5(9-3)11-8;/h(H,9,10);1H/q+1;/p-1

InChI Key

MHYOXJBRHRHKKQ-UHFFFAOYSA-M

Canonical SMILES

C(#N)C1=C(N=C(N1)[N+]#N)C#N.[Cl-]

Origin of Product

United States

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